N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azulenyl group attached to the alanine backbone. This compound is of interest in the field of peptide synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group. This is usually achieved by reacting L-alanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Azulenyl Group: The azulenyl group is introduced through a coupling reaction. This can be done using azulenyl carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection and coupling reactions under controlled conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents.
Oxidation and Reduction: The azulenyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: EDCI, HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine).
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amino acid, while coupling reactions would produce dipeptides or longer peptides.
Scientific Research Applications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides with unique structural features.
Medicinal Chemistry: Investigated for its potential therapeutic properties due to the presence of the azulenyl group, which may impart anti-inflammatory or other bioactive properties.
Biological Studies: Used in studies to understand the role of modified amino acids in protein structure and function.
Mechanism of Action
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine would depend on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. In medicinal chemistry, the azulenyl group may interact with biological targets, potentially affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine: Lacks the azulenyl group, making it less structurally complex.
N-alpha-(tert-Butyloxycarbonyl)-beta-(1-azulenyl)-L-alanine: Uses a different protecting group (Boc) instead of Fmoc.
N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(2-naphthyl)-L-alanine: Contains a naphthyl group instead of an azulenyl group.
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta-(1-azulenyl)-L-alanine is unique due to the presence of both the Fmoc protecting group and the azulenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C28H23NO4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S)-3-azulen-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-19-15-14-18-8-2-1-3-9-20(18)19)29-28(32)33-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 |
InChI Key |
RGAMQERRMCPPEH-SANMLTNESA-N |
Isomeric SMILES |
C1=CC=C2C=CC(=C2C=C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.